molecular formula C6H8Na3O7+3 B1662349 Sodium citrate CAS No. 68-04-2

Sodium citrate

Cat. No.: B1662349
CAS No.: 68-04-2
M. Wt: 261.09 g/mol
InChI Key: HRXKRNGNAMMEHJ-UHFFFAOYSA-N
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Description

Sodium citrate, known chemically as trithis compound, is the sodium salt of citric acid. It appears as a white, crystalline powder or granular crystals, which are slightly deliquescent in moist air and freely soluble in water. This compound is widely used in the food and beverage industry as a flavoring agent, acidity regulator, and preservative. It also has significant applications in the medical field as an alkalinizing agent and anticoagulant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium citrate can be synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, where citric acid (C₆H₈O₇) reacts with sodium hydroxide (NaOH) to form this compound (Na₃C₆H₅O₇) and water (H₂O):

C₆H₈O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O\text{C₆H₈O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O} C₆H₈O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing citric acid with sodium carbonate or sodium bicarbonate. The process involves dissolving citric acid in water, followed by the gradual addition of sodium carbonate or sodium bicarbonate until the pH reaches the desired level. The solution is then evaporated to obtain this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Sodium citrate primarily undergoes neutralization reactions due to its basic nature. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions:

    Neutralization: this compound is formed by neutralizing citric acid with sodium hydroxide or sodium carbonate.

    Complexation: this compound can form complexes with metal ions such as calcium, magnesium, and iron, which is useful in various applications like water softening and as an anticoagulant.

Major Products Formed:

Scientific Research Applications

Medical Applications

1.1 Anticoagulation in Dialysis

Sodium citrate is widely used as an anticoagulant in continuous renal replacement therapy (CRRT). A study demonstrated that a segmented this compound solution could extend the lifespan of extracorporeal circulation tubes and improve CRRT efficacy without significant adverse effects on coagulation indices or calcium levels in patients .

1.2 Blood Alkalinization

This compound supplementation has been shown to induce blood alkalosis, which can enhance exercise performance by delaying muscular fatigue. Research indicated that varying the ingestion period of this compound influenced blood bicarbonate levels and pH, suggesting its potential as an alkalizing agent for athletes .

1.3 Catheter Locking Solutions

In clinical settings, this compound is preferred over heparin for catheter locking due to its effectiveness in preventing catheter-related complications. A comparative study found that using 4% this compound reduced the incidence of catheter blockage and associated bleeding compared to heparin solutions .

Food Industry Applications

This compound serves as a food additive, acting as a buffering agent and emulsifier. It is commonly used in cheese production to enhance texture and flavor. Its ability to maintain pH levels helps improve the stability of processed foods, making it a valuable ingredient in various culinary applications.

Environmental Applications

3.1 Biofilm Research

Recent studies have explored the effects of this compound on biofilm formation in aquatic environments. Supplementation with this compound significantly increased biofilm biomass and altered microbial community composition in multispecies biofilm models . This research highlights its potential role in biofouling control and microbial ecology studies.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticoagulation Segmented this compound improved CRRT efficacy; extended tube lifespan without hypocalcemia.
Blood Alkalinization This compound ingestion elevated blood bicarbonate and pH; beneficial for athletic performance.
Catheter Locking 4% this compound reduced catheter blockage rates compared to heparin; safer for patients.
Biofilm Formation Enhanced biofilm biomass and altered microbial composition with this compound supplementation.

Mechanism of Action

Sodium citrate exerts its effects primarily through its ability to chelate calcium ions. By binding to free calcium ions, this compound prevents them from participating in the coagulation cascade, thereby acting as an anticoagulant. This mechanism is particularly useful in blood storage and transfusion procedures. Additionally, this compound neutralizes excess acid in the blood and urine by dissociating into citrate anions and sodium cations, which are then metabolized to bicarbonate ions, helping to buffer excess hydrogen ions and raise blood pH .

Comparison with Similar Compounds

  • Monosodium citrate
  • Dithis compound
  • Citric acid

Comparison:

This compound stands out due to its higher sodium content, making it more effective as a buffering agent and anticoagulant. Its ability to chelate metal ions also adds to its versatility in various applications.

Properties

Key on ui mechanism of action

Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium.

CAS No.

68-04-2

Molecular Formula

C6H8Na3O7+3

Molecular Weight

261.09 g/mol

IUPAC Name

trisodium;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1

InChI Key

HRXKRNGNAMMEHJ-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+].[Na+]

boiling_point

BP: Decomposes at red heat /Dihydrate/

melting_point

>300 °C

Key on ui other cas no.

68-04-2
994-36-5

physical_description

Other Solid;  Liquid;  Dry Powder, Liquid, Other Solid;  Liquid, Other Solid;  Dry Powder

Pictograms

Irritant

shelf_life

STABLE IN AIR /DIHYDRATE/
NOT AS STABLE AS DIHYDRATE;  DRYING OUT ON EXPOSURE TO AIR & ALSO CAKING /PENTAHYDRATE/

solubility

29.4g/L
White, odorless crystals, granules or powder;  cool, saline taste. Stable in air;  becomes anhydrous at 150 °C. Sol in 1.3 parts water, 0.6 part boiling water. Insol in alcohol. The aqueous soln is slightly alkaline to litmus;  pH about 8;  /Dihydrate/
Solubility in water, g/100ml at 25 °C: 42.5

Synonyms

anhydrous sodium citrate
Citra ph
Monosodium Citrate
sodium citrate
sodium citrate dihydrate
Sodium Citrate Monobasic
sodium citrate, anhydrous
trisodium citrate dihydrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a suitable beaker 315.2 g of sodium citrate dihydrate was dissolved in 598.4 g of distilled water and a clear solution was obtained. This solution of sodium citrate can also be obtained by mixing sodium hydroxide solution with citric acid solution or citric acid solids with sodium hydroxide solution or by mixing sodium hydroxide solids with citric acid solution.
Name
sodium citrate dihydrate
Quantity
315.2 g
Type
reactant
Reaction Step One
Name
Quantity
598.4 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The material selected for powder particles 16 should be inert with respect to the cellulosic material and reactive with respect to the moisture (e.g., water) to be absorbed. Preferably, the material selected for powder particles 16 should also generate water as a product of its chemical reaction with water. For example, if powder particles 16 comprise a mixture of sodium bicarbonate (NaHCO3) and citric acid (H3C6H5O7), a reaction of this mixture with water yields sodium citrate (Na3C6H5O7), carbon dioxide (CO2) and water (H2O). Another preferred example for powder particles 16 is a mixture of sodium bicarbonate (NaHCO3) and potassium hydrogen tartrate (KHC4H4O6). A reaction of this mixture with water yields potassium sodium tartrate (KNaC4H4O6), carbon dioxide and water. Note that any amount of water is sufficient to start the reaction. Once started, no additional water is needed as the reaction self-produces water.
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Synthesis routes and methods III

Procedure details

A solution of trisodium citrate was prepared by adding 13.2 kg of trisodium citrate dihydrate into 19.7 kg of water, and this was sprayed onto the enzyme-coated cores under the following conditions in order to provide that 25% of the final granule would be trisodium citrate dihydrate, with care being taken to keep the bed temperature close to 50 degrees C.:
Name
trisodium citrate dihydrate
Quantity
13.2 kg
Type
reactant
Reaction Step One
Name
Quantity
19.7 kg
Type
solvent
Reaction Step One
Name
trisodium citrate dihydrate
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Effervescent Tablets and Granules were prepared using standards techniques known to persons skilled in the art. For Example: From one 20 mg duloxetine capsule, granules were emptied into mortar and pestle to prepare fine powder. A homogeneous mixture of effervescent duloxetine powder was obtained by diluting the above powdered duloxetine with about 958 mg sodium bicarbonate USP, about 832 mg citric acid USP and about 312 mg potassium carbonate USP. This powder reacted with the 60 ml water to create effervescence resulting in a bubbling solution of duloxetine with sodium citrate and potassium citrate as principal antacids
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one
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20 mg
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832 mg
Type
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312 mg
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958 mg
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium citrate
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Reactant of Route 5
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Reactant of Route 6
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